molecular formula C7H4Cl2F2 B14061874 1,4-Dichloro-2-fluoro-5-(fluoromethyl)benzene

1,4-Dichloro-2-fluoro-5-(fluoromethyl)benzene

Cat. No.: B14061874
M. Wt: 197.01 g/mol
InChI Key: ULKAWXPLNACLRX-UHFFFAOYSA-N
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Description

1,4-Dichloro-2-fluoro-5-(fluoromethyl)benzene is an organic compound with the molecular formula C7H4Cl2F2 It is a derivative of benzene, where two chlorine atoms, one fluorine atom, and one fluoromethyl group are substituted on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dichloro-2-fluoro-5-(fluoromethyl)benzene typically involves the halogenation of benzene derivatives. One common method includes the fluorination of 1,4-dichloro-2-fluorobenzene using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve multi-step processes starting from readily available precursors. The process often includes halogenation, followed by fluorination and methylation steps. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,4-Dichloro-2-fluoro-5-(fluoromethyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form corresponding benzoic acid derivatives.

    Reduction Reactions: The compound can be reduced to form less chlorinated or fluorinated derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are employed.

Major Products Formed

    Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.

    Oxidation: Major products are benzoic acid derivatives.

    Reduction: Products include partially or fully dechlorinated and defluorinated benzene derivatives.

Scientific Research Applications

1,4-Dichloro-2-fluoro-5-(fluoromethyl)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 1,4-Dichloro-2-fluoro-5-(fluoromethyl)benzene involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The presence of electron-withdrawing groups like chlorine and fluorine atoms enhances its reactivity towards nucleophiles .

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Dichloro-2-fluoro-3-(fluoromethyl)benzene
  • 1,4-Dichloro-2-(trifluoromethyl)benzene
  • 2,4-Dichloro-1-fluorobenzene

Uniqueness

1,4-Dichloro-2-fluoro-5-(fluoromethyl)benzene is unique due to the specific positioning of its substituents, which influences its chemical reactivity and physical properties. The presence of both chlorine and fluorine atoms in specific positions on the benzene ring makes it a valuable intermediate for synthesizing a variety of complex organic compounds .

Properties

IUPAC Name

1,4-dichloro-2-fluoro-5-(fluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2F2/c8-5-2-7(11)6(9)1-4(5)3-10/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULKAWXPLNACLRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)F)Cl)CF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2F2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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